molecular formula C6H3ClN2O B11918640 7-Chlorooxazolo[4,5-c]pyridine

7-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B11918640
M. Wt: 154.55 g/mol
InChI Key: AZKBHPCSPFAZSR-UHFFFAOYSA-N
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Description

7-Chlorooxazolo[4,5-c]pyridine: is a heterocyclic compound with the molecular formula C6H3ClN2O . It is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring, with a chlorine atom attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine derivatives under specific conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chlorooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

7-Chlorooxazolo[4,5-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 7-Chlorooxazolo[4,5-c]pyridine is unique due to the specific position of the chlorine atom and the fused ring system, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

7-chloro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H

InChI Key

AZKBHPCSPFAZSR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)OC=N2

Origin of Product

United States

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